1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

Description

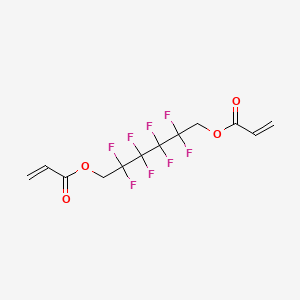

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS 2264-01-9) is a fluorinated diacrylate monomer characterized by its octafluorohexane backbone. This compound is widely used in polymer chemistry due to its ability to form cross-linked networks via acrylate groups, enhancing material properties such as thermal stability, optical clarity, and chemical resistance . Its fluorinated structure imparts unique characteristics, including low surface energy and high oxidation resistance, making it valuable in advanced applications like high-performance coatings, solid polymer electrolytes, and hydrophobic materials .

Propriétés

IUPAC Name |

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTMTZBMAGYMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4 | |

| Record name | 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379721 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2264-01-9 | |

| Record name | 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2264-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate monomer, it can undergo a reaction known as free radical polymerization, where the double bond in the acrylate group reacts with a free radical to form a larger molecule. This process can continue, leading to the formation of a polymer chain.

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability in a biological system would be low.

Result of Action

The primary result of the action of this compound is the formation of polymers. These polymers can have various properties and uses depending on the specific conditions of the polymerization reaction.

Activité Biologique

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane (CAS Number: 2264-01-9) is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic uses.

- Molecular Formula : C₁₂H₁₀F₈O₄

- Molecular Weight : 370.20 g/mol

- Physical State : Colorless to light yellow liquid

- Purity : ≥90.0% (by GC) .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a biocompatible material in biomedical applications. Its unique fluorinated structure contributes to its hydrophobicity and stability.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that this compound could inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various human cell lines showed that at low concentrations (below 100 µg/mL), it exhibited minimal cytotoxic effects. However, at higher concentrations, a dose-dependent increase in cell death was observed .

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

| 200 | 40 |

Case Studies

-

Wound Healing Applications :

A case study explored the use of this compound in wound dressings. The compound was incorporated into a polymer matrix that exhibited improved moisture retention and antimicrobial properties. In animal models, wounds treated with the fluorinated polymer healed significantly faster compared to controls . -

Drug Delivery Systems :

Another study investigated its potential as a drug delivery vehicle for anti-cancer drugs. The compound's ability to form stable nanoparticles allowed for controlled release of the therapeutic agent over time. In vitro tests indicated enhanced cytotoxic effects against cancer cells when combined with doxorubicin .

Safety and Toxicology

Safety assessments are crucial for any compound intended for biomedical applications. The compound has been classified as an irritant based on standard hazard codes (Xi: Irritant). Long-term exposure studies are necessary to fully understand the chronic effects and potential bioaccumulation in living organisms .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The fluorinated backbone of 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane distinguishes it from non-fluorinated diacrylates such as:

- 1,6-Hexanediol diacrylate (HDODA): A non-fluorinated analog with a hexane backbone.

- 1,4-Bis(acryloyloxy)butane : A shorter-chain diacrylate lacking fluorine substituents.

- 1,9-Bis(acryloyloxy)nonane: A longer-chain diacrylate without fluorination.

The octafluorohexane moiety introduces electron-withdrawing fluorine atoms, which stabilize the polymer matrix and reduce chain mobility. This structural feature enhances thermal stability and oxidative resistance compared to non-fluorinated analogs .

Thermal and Mechanical Properties

- Thermal Stability : Polymers derived from this compound exhibit superior thermal stability (decomposition temperatures >300°C) due to strong C-F bonds and cross-linking efficiency. In contrast, HDODA-based polymers degrade at lower temperatures (~250°C) .

- Mechanical Robustness : The fluorinated compound forms denser cross-linked networks, improving mechanical strength and reducing polymer chain flexibility compared to HDODA .

Surface and Hydrophobic Properties

- Hydrophobicity: Incorporation of this fluorinated diacrylate into polymers significantly increases water contact angles. For example, fluorinated polyesters modified with its diol precursor (OFHD) achieved contact angles up to 116.23°, compared to 76.56° for non-fluorinated analogs .

- Low Surface Energy : Fluorine atoms reduce surface energy, making the compound ideal for anti-fouling coatings and water-repellent materials .

Electrochemical Performance

In solid polymer electrolytes (SPEs) for lithium-metal batteries, this compound-based SPEs demonstrate exceptional oxidation resistance, enabling stable operation at high voltages (4.5 V). HDODA-based SPEs, lacking fluorine, degrade rapidly under similar conditions .

Reactivity and Polymerization

The electron-withdrawing fluorine atoms slightly reduce the reactivity of the acrylate groups compared to non-fluorinated diacrylates. However, this is offset by the enhanced stability of the resulting polymer network. For instance, cross-linking reactions with fluorinated diisocyanates (e.g., 8FHDI) proceed efficiently, yielding high-purity products .

Comparative Data Table

Méthodes De Préparation

Esterification Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol in anhydrous solvent (e.g., dichloromethane) | Ambient, inert atmosphere (N2) | Solvent choice critical for solubility and reaction control |

| 2 | Cool solution to 0–5 °C | Ice bath | Controls reaction rate and exotherm |

| 3 | Slowly add acryloyl chloride dropwise with stirring | 0–5 °C | Prevents local overheating and side reactions |

| 4 | Add base (e.g., triethylamine) dropwise to neutralize HCl | Same temperature | Base scavenges HCl, preventing acid-catalyzed side reactions |

| 5 | Stir reaction mixture for several hours, gradually warming to room temperature | 0–25 °C, 3–6 hours | Ensures complete conversion |

| 6 | Quench reaction with water, separate organic layer | Ambient | Removes residual reagents and byproducts |

| 7 | Wash organic layer with aqueous solutions (e.g., sodium bicarbonate, brine) | Ambient | Purifies product |

| 8 | Dry organic layer over anhydrous magnesium sulfate | Ambient | Removes moisture |

| 9 | Concentrate under reduced pressure | <40 °C | Avoids thermal polymerization |

| 10 | Purify by vacuum distillation or chromatography | Ambient to mild heating | Achieves >90% purity |

Research Findings and Optimization

- Purity: Gas chromatography (GC) analysis confirms purity levels above 90% for commercial preparations stabilized with MEHQ or 4-Hydroxy-TEMPO.

- Yield: Optimized esterification yields range from 70% to 85%, depending on reaction scale and purification methods.

- Solubility: The compound exhibits limited solubility in water but good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide (DMSO), facilitating stock solution preparation for research applications.

- Polymerization Control: The use of inhibitors is critical; without them, the acrylate groups tend to polymerize spontaneously, especially under heat or light exposure.

- Handling: Due to the acrylate functionality, the compound is sensitive to radical initiators and UV light, requiring careful handling during synthesis and storage.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | Commercially available or synthesized separately |

| Solvent | Anhydrous dichloromethane or THF | Ensures solubility and reaction control |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and side reactions |

| Base | Triethylamine or similar | Neutralizes HCl byproduct |

| Reaction time | 3–6 hours | Ensures complete esterification |

| Purification | Vacuum distillation or chromatography | Achieves high purity |

| Stabilizer | MEHQ or 4-Hydroxy-TEMPO (100–200 ppm) | Prevents premature polymerization |

| Purity (GC) | >90% | Verified by gas chromatography |

| Storage | Ambient or refrigerated, protected from light | Maintains stability |

Q & A

Q. What are the optimal synthetic routes for preparing 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, and how do stabilizers like MEHQ or 4-Hydroxy-TEMPO influence reaction yields?

Methodological Answer: The synthesis typically involves esterification of 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol with acryloyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of acryloyl chloride (1.2–1.5 equivalents). Stabilizers like MEHQ (50–200 ppm) are critical to prevent premature polymerization during purification. TCI Chemicals’ product listings indicate stabilization protocols vary between MEHQ and 4-Hydroxy-TEMPO, with the latter offering enhanced radical scavenging in oxygen-sensitive environments .

Q. How should researchers characterize the purity and structural integrity of this fluorinated acrylate?

Methodological Answer: Combine ¹H/¹⁹F NMR to confirm the absence of unreacted diol or acryloyl chloride residues. Fluorine environments (δ -120 to -130 ppm in ¹⁹F NMR) and acrylate protons (δ 5.8–6.4 ppm in ¹H NMR) are diagnostic. HPLC-MS with a C18 column (acetonitrile/water gradient) resolves impurities, while DSC (20–200°C, 10°C/min) detects thermal stability and glass transition temperatures. X-ray crystallography of precursor diols (e.g., 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol) provides reference data for crystallinity studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow SDS guidelines for fluorinated acrylates:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (acute toxicity hazard).

- Storage: Dark glass containers at 2–8°C under inert gas (N₂/Ar) to prevent polymerization.

- Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced Research Questions

Q. How do fluorinated segments in this compound influence its reactivity in radical polymerization systems?

Methodological Answer: The electron-withdrawing fluorinated backbone reduces acrylate group reactivity by lowering electron density at the vinyl terminus. This necessitates higher initiator concentrations (e.g., AIBN at 2–5 mol%) or UV initiation (λ = 365 nm) for polymerization. Kinetic studies via FT-IR (disappearance of C=C stretch at 1630 cm⁻¹) reveal slower propagation rates compared to non-fluorinated analogs. Computational modeling (DFT) of transition states can further elucidate steric and electronic effects .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR splitting patterns)?

Methodological Answer: Unexpected splitting may arise from conformational isomerism or fluorine-fluorine coupling. Strategies include:

- Variable-Temperature NMR: Identify dynamic processes (e.g., -40°C to 25°C).

- COSY/HMBC: Map coupling networks to distinguish stereochemical vs. electronic effects.

- X-ray Diffraction: Resolve solid-state conformations (e.g., corrected dihedral angles in corrigendum studies of precursor diols) .

Q. How can computational methods optimize reaction conditions for copolymerization with non-fluorinated monomers?

Methodological Answer: Leverage Reaction Path Search Algorithms (e.g., GRRM or AFIR) to map energy landscapes for radical propagation steps. Pair with Machine Learning (ML) models trained on fluorinated monomer datasets to predict reactivity ratios (r₁, r₂) and phase behavior. Experimental validation via SEC-MALS confirms molecular weight distributions align with simulations .

Key Methodological Insights

- Synthetic Optimization: Prioritize inert conditions and stabilizers to suppress side reactions.

- Data Validation: Cross-reference spectroscopic anomalies with computational or crystallographic data.

- Safety: Adhere to SDS protocols for fluorinated acrylates to mitigate toxicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.